GSK2945 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

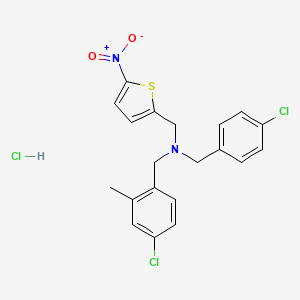

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNMOPTYOFRUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of GSK2945 Hydrochloride: A Technical Guide

For Immediate Release

Shanghai, China – December 12, 2025 – GSK2945 hydrochloride, a synthetic small molecule targeting the nuclear receptor REV-ERBα, presents a complex and context-dependent mechanism of action, exhibiting both antagonistic and potentially agonistic properties. This guide offers an in-depth exploration of its core mechanism, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals. The conflicting reports on its activity underscore the nuanced nature of REV-ERBα modulation and highlight the need for careful experimental consideration.

Core Mechanism of Action: A Tale of Duality

This compound directly interacts with REV-ERBα, a critical component of the circadian clock machinery that plays a pivotal role in regulating gene expression related to metabolism and inflammation. REV-ERBα typically functions as a transcriptional repressor by recruiting the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex to target gene promoters.

The primary controversy surrounding this compound lies in its functional effect on REV-ERBα. While initially developed from a REV-ERBα agonist scaffold (GSK4112), subsequent studies have demonstrated potent antagonistic activity. This dual characteristic suggests that the functional outcome of GSK2945 binding to REV-ERBα may be influenced by the specific cellular context, including the presence of co-regulators and the target gene being assessed.

The Antagonistic Facet

Multiple commercial suppliers characterize this compound as a REV-ERBα antagonist.[1][2] This antagonistic activity is supported by studies showing that GSK2945 can increase the expression of REV-ERBα target genes, an effect opposite to that of an agonist. For instance, it has been reported to dose-dependently antagonize the repressor activity of REV-ERBα in a Gal4-chimeric assay and increase mRNA levels of BMAL1 and PEPCK, two well-established REV-ERBα target genes.

The Agonistic Counterpoint

Conversely, some research indicates that GSK2945 can exhibit agonistic properties. One study noted that it dose-dependently represses the activity of a BMAL1 promoter-driven luciferase reporter, which is consistent with REV-ERBα agonism. A review on the topic acknowledges this discrepancy, suggesting the compound's action may be cell- or tissue-specific.[3] This highlights the complexity of interpreting the pharmacological effects of REV-ERBα ligands.

Quantitative Data Summary

The following table summarizes the available quantitative data for the antagonistic activity of this compound. No specific quantitative data for its agonistic activity has been found in the reviewed literature.

| Parameter | Species | Value (µM) | Assay System | Reference |

| EC50 (Antagonist) | Mouse REV-ERBα | 21.5 | Cell-Based Assay | [1][2] |

| EC50 (Antagonist) | Human REV-ERBα | 20.8 | Cell-Based Assay | [1][2] |

| EC50 (Agonist-like) | Human | 2.05 | Bmal1 Luciferase Reporter Assay | [2] |

Signaling Pathway

This compound's mechanism of action is centered on the REV-ERBα signaling pathway, a key regulator of the circadian clock. As a ligand for REV-ERBα, it influences the transcription of core clock genes and a wide array of metabolic and inflammatory genes.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the general methodologies used to characterize the activity of REV-ERBα modulators like this compound.

Cell-Based REV-ERBα Antagonist Assay

This type of assay is used to determine the ability of a compound to block the repressive activity of REV-ERBα.

Objective: To quantify the antagonistic EC50 of this compound.

General Procedure:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

-

-

Compound Treatment: Transfected cells are treated with a range of concentrations of this compound.

-

Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration at which this compound produces 50% of its maximal antagonistic effect.

BMAL1 Promoter Luciferase Reporter Assay

This assay is employed to assess the effect of a compound on the transcriptional activity of the BMAL1 promoter, a direct target of REV-ERBα-mediated repression.

Objective: To determine if this compound can modulate the transcriptional activity of the BMAL1 promoter.

General Procedure:

-

Cell Line: A cell line that expresses the necessary components of the circadian clock, such as U2OS cells, is often used.

-

Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by the BMAL1 promoter.

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound.

-

Luciferase Assay: Following incubation, luciferase activity is measured. A decrease in luciferase activity suggests agonistic activity, while an increase would be consistent with antagonism.

-

Data Analysis: The results are typically normalized to a control (e.g., vehicle-treated cells) to determine the percentage of inhibition or activation.

In Vivo Administration Protocol

For in vivo studies, proper formulation and administration are critical for achieving desired exposure levels.

Vehicle Formulation:

-

For intraperitoneal injection, a common vehicle is a suspension in a solution such as 20% SBE-β-CD in saline.

-

For oral administration, a suspension in corn oil can be utilized.

Administration:

-

This compound is typically administered via intraperitoneal injection or oral gavage.

-

Dosing frequency and duration will depend on the specific experimental design and the pharmacokinetic profile of the compound.

Conclusion

This compound is a pharmacologically complex molecule with a mechanism of action that appears to be dependent on the experimental system. While it is often classified as a REV-ERBα antagonist, evidence of agonistic activity in certain contexts cannot be disregarded. This duality necessitates a careful and thorough approach to experimental design and data interpretation. The protocols and data presented in this guide provide a foundational understanding for researchers seeking to further elucidate the intricate role of this compound in modulating REV-ERBα signaling and its downstream physiological effects. Further primary research is required to definitively resolve the conflicting observations and fully characterize its therapeutic potential.

References

- 1. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting the REV-ERBα expression protects against mechanical overloading-induced cartilage clock disruption and osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

GSK2945 Hydrochloride: An In-Depth Technical Guide for Researchers on its Role as a Rev-erbα Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2945 hydrochloride, a tertiary amine compound identified as a specific antagonist of the nuclear receptor Rev-erbα. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and workflows.

Core Mechanism of Action: Antagonism of Rev-erbα-Mediated Transcriptional Repression

This compound functions as a competitive antagonist of Rev-erbα, a key transcriptional repressor involved in the regulation of circadian rhythms and metabolism.[1] Rev-erbα, along with its isoform Rev-erbβ, constitutes a crucial negative limb of the core circadian clock.[2] It exerts its repressive effects by binding to Rev-erb response elements (ROREs) in the promoter regions of its target genes.[1] Upon binding, Rev-erbα recruits a co-repressor complex, which includes Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3), leading to chromatin condensation and transcriptional silencing.[3]

A primary target of Rev-erbα-mediated repression is the Bmal1 gene, a master activator of the circadian clock.[2] By antagonizing Rev-erbα, this compound disinhibits the transcription of Bmal1 and other Rev-erbα target genes. This activity modulates the circadian clock and influences metabolic pathways.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a snapshot of its potency and effects in various assays.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (mouse Rev-erbα) | 21.5 µM | Not specified | [4] |

| EC50 (human Rev-erbα) | 20.8 µM | Not specified | [4] |

| EC50 (Bmal1 luciferase reporter) | 2.05 µM | Not specified | [4] |

| Parameter | Value | Assay Conditions | Reference |

| Half-life (in vivo) | 2.0 hours | Not specified | Not specified |

| Oral Bioavailability | 23% | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a Rev-erbα antagonist.

Bmal1 Promoter Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on the transcriptional activity of the Bmal1 promoter, a direct target of Rev-erbα.

1. Cell Culture and Transfection:

- Culture human embryonic kidney (HEK293T) or human osteosarcoma (U2OS) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[5]

- Seed cells into 96-well plates at a density of 5,000 cells per well 24 hours before transfection.[5]

- Co-transfect cells with a Bmal1 promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

3. Luciferase Activity Measurement:

- After 24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.[5]

- Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[5]

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

- Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Gene Expression Analysis in Primary Hepatocytes

This protocol details the treatment of primary hepatocytes with this compound to assess its effect on the expression of Rev-erbα target genes, such as Cyp7a1.

1. Isolation and Culture of Primary Mouse Hepatocytes:

- Isolate primary hepatocytes from C57BL/6 mice (6-20 weeks old) using a two-step collagenase perfusion method.[6]

- Plate the isolated hepatocytes on collagen-coated plates in William's Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, and other necessary supplements.[6]

- Allow the cells to attach and form a monolayer for at least 4 hours before treatment.

2. Compound Treatment:

- Replace the culture medium with fresh medium containing this compound (e.g., 20 µM) or vehicle control.[4]

- Incubate the cells for the desired time points (e.g., 12 and 24 hours).[4]

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

- At the end of the treatment period, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

- Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

- Synthesize cDNA from the isolated RNA using a reverse transcription kit.

- Perform qRT-PCR using gene-specific primers for Cyp7a1 and a suitable housekeeping gene (e.g., Gapdh) for normalization.

4. Data Analysis:

- Calculate the relative expression of Cyp7a1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.

In Vivo Mouse Model of Cholesterol Metabolism

This protocol describes the administration of this compound to mice to evaluate its in vivo effects on cholesterol metabolism.

1. Animal Husbandry and Dosing:

- Use male C57BL/6 mice.[4]

- Administer this compound at a dose of 0-10 mg/kg via intraperitoneal injection twice daily for 7 days.[4] The vehicle for injection is not specified in the available literature, but a common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween-80, and saline.

2. Sample Collection:

- At the end of the 7-day treatment period, collect blood samples via cardiac puncture or tail vein bleeding for plasma analysis.

- Euthanize the mice and harvest the livers for gene expression analysis.

3. Plasma Cholesterol Measurement:

- Separate plasma from the blood samples by centrifugation.

- Measure total plasma cholesterol levels using a commercial cholesterol assay kit.[7][8]

4. Hepatic Gene Expression Analysis:

- Isolate total RNA from the harvested liver tissue.

- Perform qRT-PCR to measure the expression of hepatic Cyp7a1.

5. Data Analysis:

- Compare the plasma cholesterol levels and hepatic Cyp7a1 expression between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Rev-erbα and the experimental workflows for characterizing this compound.

References

- 1. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Molecular clock REV-ERBα regulates cigarette smoke–induced pulmonary inflammation and epithelial-mesenchymal transition [insight.jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mouselivercells.com [mouselivercells.com]

- 7. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

The Biological Function of GSK2945 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 hydrochloride is a synthetic small molecule that has garnered interest within the scientific community for its modulation of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery. Rev-erbα is a transcriptional repressor that plays a critical role in regulating gene expression networks involved in metabolism, inflammation, and circadian rhythms. The precise biological function of this compound, however, is a subject of conflicting reports in the available literature, with some studies characterizing it as an antagonist and others as an agonist of Rev-erbα. This guide aims to provide a comprehensive overview of the current understanding of this compound's biological functions, mechanism of action, and experimental applications, while also highlighting the existing discrepancies in the data.

Core Biological Function: A Tale of Two Activities

The primary biological function of this compound revolves around its interaction with the nuclear receptor Rev-erbα. However, there is a notable contradiction in the scientific literature regarding the nature of this interaction.

GSK2945 as a Rev-erbα Antagonist:

Several sources describe this compound as a highly specific antagonist of both mouse and human Rev-erbα.[1] In this capacity, it is reported to inhibit the repressive activity of Rev-erbα on its target genes. This antagonistic activity is purported to lead to an increase in the expression of genes normally suppressed by Rev-erbα.

GSK2945 as a Rev-erbα Agonist:

Conversely, other studies have characterized GSK2945 as a Rev-erbα agonist.[2][3] In this role, it would enhance the repressive function of Rev-erbα, leading to a decrease in the expression of its target genes. It has been suggested that the activity of GSK2945 may be cell- or tissue-specific, which could potentially explain these conflicting observations.[2]

This dual characterization necessitates careful consideration of the experimental context when interpreting data related to this compound.

Mechanism of Action

The mechanism of action of this compound is intrinsically linked to its role as a modulator of Rev-erbα.

-

As an Antagonist: GSK2945 would likely bind to the ligand-binding domain of Rev-erbα and prevent the recruitment of the NCoR (Nuclear Receptor Corepressor) complex. This would alleviate the transcriptional repression of Rev-erbα target genes, leading to their increased expression.

-

As an Agonist: GSK2945 would bind to Rev-erbα and stabilize a conformation that facilitates the recruitment of the NCoR corepressor complex, thereby enhancing the repression of target gene transcription.

The downstream effects of this compound are dependent on which of these mechanisms is active in a given biological system.

Key Biological Effects

Regulation of Cholesterol and Bile Acid Metabolism

A significant reported effect of this compound, in its role as a Rev-erbα antagonist, is the enhancement of cholesterol 7α-hydroxylase (CYP7A1) levels.[1] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is a major route for cholesterol catabolism in the liver. By increasing CYP7A1 expression, GSK2945 is suggested to promote cholesterol metabolism.[1] This effect is reportedly mediated through the upregulation of Lrh-1/LRH-1, a known hepatic activator of CYP7A1.[1] In vivo studies in wild-type mice have shown that treatment with GSK2945 increases hepatic Cyp7a1 levels and lowers plasma cholesterol.[1]

Modulation of Circadian Rhythm

As a modulator of Rev-erbα, a core clock component, this compound has a direct impact on the machinery that governs circadian rhythms. Rev-erbα is a key negative regulator of the transcription of Bmal1, a central clock activator. As an antagonist, GSK2945 has been shown to dose-dependently enhance the transcriptional activity of a Bmal1 luciferase reporter with an EC50 of 2.05 μM.[1] This suggests that by inhibiting Rev-erbα, GSK2945 can de-repress Bmal1 expression, thereby influencing the circadian clock.

Anti-inflammatory Effects

Rev-erbα has been identified as a regulator of inflammatory responses. While direct quantitative data for GSK2945's anti-inflammatory effects are limited, studies on other Rev-erbα agonists have demonstrated a potent suppression of inflammatory cytokines such as Interleukin-6 (IL-6). It is plausible that as a Rev-erbα modulator, GSK2945 could also influence inflammatory pathways.

Quantitative Data Summary

| Parameter | Organism/System | Value | Compound Activity | Source |

| EC50 | Mouse Rev-erbα | 21.5 μM | Antagonist | [1] |

| EC50 | Human Rev-erbα | 20.8 μM | Antagonist | [1] |

| EC50 | Bmal1 Luciferase Reporter | Not Specified | Antagonist (Enhancement) | [1] |

Signaling Pathways and Experimental Workflows

Rev-erbα Signaling Pathway (Agonist vs. Antagonist Action)

Caption: Contrasting mechanisms of GSK2945 on Rev-erbα signaling.

Experimental Workflow: Investigating GSK2945 Effect on CYP7A1 Expression

Caption: Workflow for assessing GSK2945's impact on CYP7A1.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Rev-erbα Luciferase Reporter Assay

Objective: To determine the effect of this compound on the transcriptional activity of Rev-erbα.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmids: pCMV-Gal4-Rev-erbα-LBD, pUAS-luc (luciferase reporter), and a control plasmid expressing Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate overnight at 37°C, 5% CO2.

-

Transfection: Co-transfect the cells with the Gal4-Rev-erbα-LBD, UAS-luc, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and EC50 value.

Protocol 2: IL-6 Secretion Assay in THP-1 Cells

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from macrophages.

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

This compound stock solution (in DMSO)

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells per well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48 hours to differentiate the monocytes into macrophages.

-

Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Pre-treat the differentiated macrophages with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.

-

ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-6 concentration against the concentration of this compound to determine its effect on IL-6 secretion.

Protocol 3: CYP7A1 mRNA Expression Analysis in Hepatocytes

Objective: To quantify the effect of this compound on the mRNA expression of CYP7A1 in hepatocytes.

Materials:

-

Primary human hepatocytes or HepG2 cells

-

Hepatocyte culture medium

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for human CYP7A1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Seeding: Seed hepatocytes in a 6-well plate at an appropriate density and allow them to adhere and recover.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using primers for CYP7A1 and a housekeeping gene.

-

Data Analysis: Calculate the relative expression of CYP7A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the relative expression against the concentration of this compound.

Conclusion

This compound is a molecule of significant interest due to its interaction with the nuclear receptor Rev-erbα. The conflicting reports of its function as both an antagonist and an agonist highlight the complexity of its biological activity and underscore the need for further research to elucidate its precise mechanism of action in different cellular and physiological contexts. The available data suggest that GSK2945 can modulate key biological processes, including cholesterol metabolism and circadian rhythms. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound. As our understanding of the intricate regulatory networks governed by the circadian clock expands, the utility of chemical probes like this compound in dissecting these pathways and exploring their therapeutic potential will undoubtedly continue to grow.

References

In-Depth Technical Guide on the Role of GSK2945 in Cholesterol Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specifically detailing the role of a compound designated "GSK2945 hydrochloride" in cholesterol metabolism is scarce. The following guide synthesizes available information on related compounds and relevant biological pathways to provide a potential framework for understanding how a molecule like GSK2945, identified as a REV-ERBα agonist, might influence cholesterol metabolism. This document is intended for informational purposes and to guide further research.

Introduction to GSK2945 and REV-ERBα

GSK2945 is identified in the scientific literature as an agonist of the nuclear receptor REV-ERBα.[1] REV-ERBα is a critical component of the circadian clock machinery and plays a significant role in regulating various physiological processes, including metabolism. While the direct effects of GSK2945 on cholesterol metabolism are not extensively documented, its action on REV-ERBα provides a strong basis for predicting its involvement in lipid and cholesterol homeostasis. REV-ERBα has been shown to influence fibrotic progression and inflammatory responses, with agonists like GSK4112 (a compound with a similar target) preventing collagen and lysyl oxidase overexpression.[1]

The Central Role of Nuclear Receptors in Cholesterol Metabolism

Cholesterol homeostasis is a tightly regulated process involving a network of nuclear receptors and signaling pathways.[2] Key players in this regulation include:

-

Sterol Regulatory Element-Binding Protein-2 (SREBP-2): A master transcriptional regulator of cholesterol biosynthesis.[2][3]

-

Liver X Receptors (LXRs): Nuclear receptors that act as cholesterol sensors, promoting cholesterol efflux and its conversion to bile acids.[4]

-

AMP-activated protein kinase (AMPK): A key energy sensor that, when activated, can inhibit cholesterol synthesis.[5]

Dysregulation of these pathways is associated with diseases such as atherosclerosis and nonalcoholic fatty liver disease (NAFLD).[2][3][4]

Putative Mechanism of Action of GSK2945 in Cholesterol Metabolism

As a REV-ERBα agonist, GSK2945's influence on cholesterol metabolism would be mediated through the downstream targets of this nuclear receptor. The mechanism can be conceptualized through the following signaling pathway.

Caption: Putative signaling pathway of GSK2945 in cholesterol metabolism.

Potential Quantitative Effects on Lipid Profiles

While no specific data exists for GSK2945, studies on other metabolic modulators provide a reference for the types of effects that might be observed. For instance, GLP-1 receptor agonists have been shown to impact lipid profiles, though results can be variable. Some studies show significant reductions in LDL-C, triglycerides, and total cholesterol, while others report no significant changes.[6][7]

Table 1: Hypothetical Effects of GSK2945 on Plasma Lipid Profile (Illustrative)

| Parameter | Expected Change | Potential Mechanism |

|---|---|---|

| Total Cholesterol | Decrease | Inhibition of SREBP-2 mediated cholesterol synthesis. |

| LDL-C | Decrease | Reduced cholesterol synthesis and increased LDL uptake. |

| HDL-C | Increase/No Change | Enhanced reverse cholesterol transport via LXR-ABCA1 pathway. |

| Triglycerides | Decrease | Modulation of hepatic lipid metabolism. |

Experimental Protocols for Elucidating the Role of GSK2945

To rigorously determine the role of GSK2945 in cholesterol metabolism, a series of in vitro and in vivo experiments would be necessary.

5.1 In Vitro Assays

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) are a standard model for studying cholesterol metabolism.

-

Gene Expression Analysis (qPCR): To measure the mRNA levels of key genes in cholesterol metabolism (e.g., HMGCR, SREBP2, LXRα, CYP7A1, ABCA1) following treatment with GSK2945.

-

Western Blotting: To quantify the protein levels of the corresponding genes to confirm transcriptional changes.

-

Cholesterol Efflux Assay: To measure the capacity of cells to transfer cholesterol to an acceptor (e.g., HDL) in the presence of GSK2945.

-

De Novo Cholesterol Synthesis Assay: To quantify the rate of new cholesterol synthesis from a labeled precursor (e.g., [¹⁴C]-acetate) after GSK2945 treatment.

Caption: Workflow for in vitro characterization of GSK2945 effects.

5.2 In Vivo Studies

-

Animal Models: Use of animal models of dyslipidemia, such as mice fed a high-fat, high-cholesterol diet.

-

Drug Administration: Administration of GSK2945 via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Plasma Lipid Analysis: Collection of blood samples to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Hepatic Lipid Analysis: Quantification of cholesterol and triglyceride content in liver tissue.

-

Gene and Protein Expression Analysis: Analysis of liver tissue to determine the in vivo effects on the expression of key metabolic genes and proteins.

Conclusion and Future Directions

While direct evidence is currently limited, the identification of GSK2945 as a REV-ERBα agonist strongly suggests a potential role in the regulation of cholesterol metabolism. Future research should focus on validating the hypothetical mechanisms outlined in this guide through rigorous in vitro and in vivo studies. Such investigations will be crucial in determining the therapeutic potential of GSK2945 and similar compounds for the treatment of metabolic disorders characterized by dyslipidemia.

References

- 1. Circadian clock molecule REV-ERBα regulates lung fibrotic progression through collagen stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into cholesterol metabolism regulation illuminate therapies for cardiometabolic and neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 3. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid profile changes induced by glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GLP-1 Receptor Agonist Effects on Lipid and Liver Profiles in Patients with Nonalcoholic Fatty Liver Disease: Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of GSK2945 Hydrochloride on Bmal1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which GSK2945 hydrochloride, a synthetic REV-ERBα agonist, modulates the expression of the core circadian clock gene, Bmal1. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the circadian clock.

Core Mechanism: Indirect Suppression of Bmal1 via REV-ERBα Activation

This compound functions as an agonist for the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the mammalian circadian clock, acting as a transcriptional repressor of Bmal1 (Brain and Muscle ARNT-Like 1). The core regulatory loop of the circadian clock involves the heterodimer of BMAL1 and CLOCK, which drives the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit the activity of the BMAL1/CLOCK complex, thus creating a negative feedback loop.

REV-ERBα forms a secondary, stabilizing loop by directly repressing the transcription of Bmal1. It achieves this by binding to ROR response elements (ROREs) in the Bmal1 promoter, thereby competing with the transcriptional activator RORα. By activating REV-ERBα, this compound enhances this repressive activity, leading to a decrease in Bmal1 mRNA and subsequently, BMAL1 protein levels. This modulation of the core clock machinery has significant implications for various physiological processes, including metabolism, inflammation, and cellular proliferation.

Signaling Pathway

The signaling pathway from this compound to the suppression of Bmal1 expression is a direct consequence of its agonist activity on REV-ERBα. The process can be summarized as follows:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of the REV-ERBα protein.

-

Conformational Change and Co-repressor Recruitment: This binding induces a conformational change in REV-ERBα, which promotes the recruitment of a co-repressor complex, typically including Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).

-

Binding to DNA: The REV-ERBα/co-repressor complex binds to ROREs located in the promoter region of the Bmal1 gene.

-

Transcriptional Repression: The recruited HDAC3 deacetylates histones in the vicinity of the Bmal1 promoter, leading to a more condensed chromatin structure. This chromatin state is less accessible to the transcriptional machinery, resulting in the repression of Bmal1 transcription.

Quantitative Data on the Effect of REV-ERBα Agonists on Bmal1 Expression

| Compound | Cell Line / Tissue | Concentration | Treatment Duration | Effect on Bmal1 mRNA Expression | Reference |

| GSK4112 | 3T3-L1 preadipocytes | 10 µM | 24 hours | Significant decrease | [1] |

| GSK4112 | Rat granulosa cells | Dose-dependent | Not specified | Significant inhibition | [2] |

| SR9009 | INS-1 cells | 1-10 µM | 24 hours | Dose-dependent decrease | [3] |

| SR9009 | Mouse cerebral cortex | Not specified | Not specified | Marked decrease | [4] |

| SR9011 | HepG2 cells | IC50 = 620 nM | Not specified | Suppression | [5] |

Experimental Protocols

This section outlines a generalized experimental protocol for investigating the effect of this compound on Bmal1 expression in a cell culture model, based on methodologies reported for other REV-ERBα agonists.

Objective:

To determine the dose-dependent effect of this compound on Bmal1 mRNA expression in a relevant cell line.

Materials:

-

Cell Line: HepG2 (human liver cancer cell line, known to have a functional circadian clock) or U2OS (human bone osteosarcoma cell line, also used in circadian research).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Reagents for RNA extraction: TRIzol or a commercial RNA extraction kit.

-

Reagents for cDNA synthesis: Reverse transcriptase, dNTPs, random primers or oligo(dT).

-

Reagents for qPCR: SYBR Green master mix, forward and reverse primers for Bmal1 and a housekeeping gene (e.g., GAPDH, ACTB).

Experimental Workflow:

References

- 1. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist GSK4112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of GSK2945 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα (NR1D1), a key regulator of the circadian clock and metabolism. By inhibiting Rev-erbα, this compound modulates the expression of downstream target genes, leading to significant effects on cholesterol homeostasis and other metabolic pathways. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound or in the field of circadian rhythm and metabolism.

Mechanism of Action

This compound is a tertiary amine that acts as a highly specific antagonist of both mouse (Rev-erbα) and human (REV-ERBα) reverse erythroblastosis virus α. Rev-erbα is a transcriptional repressor that plays a crucial role in the negative feedback loop of the core circadian clock. It exerts its repressive function by recruiting corepressor complexes to the regulatory regions of its target genes.

One of the key target genes of Rev-erbα is Bmal1 (Brain and Muscle Arnt-Like 1), a transcriptional activator that forms a heterodimer with CLOCK to drive the expression of numerous clock-controlled genes. By antagonizing Rev-erbα, this compound relieves the repression of Bmal1, leading to an increase in its transcription.

Furthermore, Rev-erbα is a critical regulator of lipid metabolism. It directly represses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. By inhibiting Rev-erbα, this compound leads to an upregulation of Cyp7a1 expression, thereby enhancing cholesterol metabolism.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and activity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Species | EC50 (µM) | Reference |

| Rev-erbα | Antagonist Activity | Mouse | 21.5 | [1][2] |

| REV-ERBα | Antagonist Activity | Human | 20.8 | [1][2] |

| Rev-erbα & Bmal1 Luciferase Reporter | Transcriptional Activity | Not Specified | 2.05 | [1] |

Table 2: In Vivo Administration of this compound

| Animal Model | Dose Range | Route of Administration | Dosing Frequency | Duration | Observed Effects | Reference |

| Male C57BL/6 Mice | 0-10 mg/kg | Intraperitoneal injection | Twice daily | 7 days | Increased hepatic Cyp7a1 levels, lowered plasma cholesterol | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

In Vitro Assays

This assay is designed to measure the ability of a compound to antagonize the repressive activity of Rev-erbα on a target gene promoter. A common approach involves a Gal4 co-transfection system.

-

Principle: The ligand-binding domain (LBD) of Rev-erbα is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein is co-expressed with a luciferase reporter gene under the control of a promoter containing Gal4 upstream activating sequences (UAS). In the absence of an antagonist, the Rev-erbα LBD recruits corepressors, leading to the repression of luciferase expression. An antagonist will bind to the LBD and prevent this repression, resulting in an increase in luciferase activity.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for Gal4-Rev-erbα LBD fusion protein

-

Luciferase reporter plasmid with Gal4 UAS (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

Luciferase assay system (e.g., Promega ONE-Glo™)

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-Rev-erbα LBD expression plasmid and the Gal4 UAS luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of incubation post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

This assay assesses the effect of this compound on the transcriptional activity of the Bmal1 promoter, a direct target of Rev-erbα.

-

Principle: A luciferase reporter construct containing the promoter region of the Bmal1 gene is transfected into cells. Rev-erbα endogenously expressed or co-transfected will repress the Bmal1 promoter. Treatment with this compound will antagonize this repression, leading to an increase in luciferase expression.

-

Materials:

-

U2OS cells (or other suitable cell line)

-

Bmal1 promoter-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay system

-

Luminometer

-

-

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well plate.

-

Transfection: Transfect the cells with the Bmal1 promoter-luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate for 24 hours.

-

Luciferase Assay: Measure luciferase activity.

-

Data Analysis: Determine the EC50 value as described above.

-

In Vivo Studies in Mice

The following protocol outlines a general procedure for evaluating the in vivo effects of this compound on cholesterol metabolism in mice.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment. Maintain a 12-hour light/12-hour dark cycle.

-

Drug Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (IP) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Experimental Groups:

-

Vehicle control group

-

This compound treated groups (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)

-

-

Procedure:

-

Dosing: Administer this compound or vehicle via IP injection twice daily for 7 consecutive days.

-

Sample Collection: At the end of the treatment period, fast the mice overnight.

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood at 2000 x g for 15 minutes at 4°C to obtain plasma. Store the plasma at -80°C.

-

Tissue Collection: Euthanize the mice and collect the liver. Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C for subsequent analysis.

-

Analysis of In Vivo Samples

-

Method: Use a commercially available cholesterol quantification kit.

-

Procedure:

-

Thaw the plasma samples on ice.

-

Follow the manufacturer's instructions for the cholesterol assay kit. This typically involves mixing a small volume of plasma with the assay reagent and incubating for a specified time.

-

Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

-

Calculate the cholesterol concentration based on a standard curve.

-

-

Method: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Procedure:

-

RNA Extraction: Extract total RNA from the frozen liver tissue using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for Cyp7a1 and a suitable housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Data Analysis: Calculate the relative expression of Cyp7a1 using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Rev-erbα in circadian biology and metabolism. Its specific antagonism of Rev-erbα and subsequent effects on cholesterol metabolism make it a compound of interest for potential therapeutic applications in metabolic disorders. This technical guide provides a foundational understanding of its pharmacology and the experimental approaches for its characterization, serving as a resource to facilitate further research and development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in various disease models.

References

Initial Efficacy of GSK2945 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 hydrochloride is a synthetic small molecule that has been investigated for its role as a modulator of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery. Initial studies have primarily focused on its potential in metabolic regulation, with emerging evidence suggesting broader therapeutic applications. This technical guide provides an in-depth analysis of the early efficacy data for this compound, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.

Core Efficacy Data

The initial efficacy of this compound has been predominantly characterized by its antagonist activity on REV-ERBα. The following tables summarize the key quantitative data from preclinical studies.

In Vitro Efficacy

| Parameter | Species | Value | Description |

| EC50 | Mouse | 21.5 µM | Half-maximal effective concentration for REV-ERBα antagonism. |

| EC50 | Human | 20.8 µM | Half-maximal effective concentration for REV-ERBα antagonism. |

| EC50 | - | 2.05 µM | Half-maximal effective concentration for the enhancement of Rev-erbα and Bmal1 transcriptional activity in a luciferase reporter assay.[1] |

Note: There is a conflicting report identifying GSK2945 as a potent REV-ERBα agonist with an EC50 of 50 nM. However, the majority of available data supports its role as an antagonist.

In Vivo Efficacy

| Animal Model | Dosing Regimen | Key Findings |

| Wild-type C57BL/6 Mice | 0-10 mg/kg, intraperitoneally, twice daily for 7 days | - Increased hepatic expression of cholesterol 7α-hydroxylase (Cyp7a1).- Lowered plasma cholesterol levels. |

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of REV-ERBα. REV-ERBα is a nuclear receptor that plays a critical role in regulating gene expression by binding to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes. As a transcriptional repressor, REV-ERBα recruits co-repressor complexes, such as nuclear receptor co-repressor 1 (NCoR), to inhibit the transcription of these genes.

By antagonizing REV-ERBα, this compound prevents this repression, leading to the increased expression of REV-ERBα target genes. One of the key target genes identified in initial studies is Cyp7a1, which encodes the rate-limiting enzyme in bile acid synthesis from cholesterol.

Experimental Protocols

In Vitro: REV-ERBα Luciferase Reporter Assay

This assay is used to determine the functional activity of compounds on REV-ERBα-mediated transcription.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media and conditions.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the coding sequence for human REV-ERBα.

-

A reporter vector containing a luciferase gene under the control of a promoter with REV-ERB response elements (ROREs).

-

-

Compound Incubation: After transfection, cells are treated with varying concentrations of this compound.

-

Cell Lysis and Substrate Addition: Following incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme. A luciferase substrate (e.g., luciferin) is then added.

-

Luminescence Measurement: The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and used to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo: Cholesterol Lowering Study in Mice

This study evaluates the effect of this compound on plasma cholesterol levels in a mouse model.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Acclimation: Animals are housed in a controlled environment with a standard diet and water ad libitum for a period of acclimatization.

-

Dosing: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of this compound at doses ranging from 0 to 10 mg/kg, administered twice daily for seven consecutive days. The control group receives a vehicle control.

-

Sample Collection: At the end of the treatment period, blood samples are collected for plasma separation. Animals are then euthanized, and liver tissue is harvested.

-

Biochemical Analysis:

-

Plasma cholesterol levels are measured using a commercial enzymatic assay kit.

-

Total RNA is extracted from the liver tissue, and the expression of Cyp7a1 mRNA is quantified using quantitative real-time polymerase chain reaction (qPCR).

-

-

Statistical Analysis: Data from the treated and control groups are compared using appropriate statistical methods to determine the significance of the observed effects.

Future Directions

The initial efficacy studies of this compound have laid the groundwork for its potential as a therapeutic agent, primarily in the context of metabolic disorders. Further research is warranted to explore its efficacy in other disease models where REV-ERBα is implicated, such as inflammation, fibrosis, and certain cancers. The discrepancy regarding its agonist versus antagonist activity also needs to be definitively resolved to fully understand its mechanism of action and therapeutic potential. More detailed pharmacokinetic and toxicological studies will be crucial for its progression in the drug development pipeline.

References

In-depth Technical Guide: The Therapeutic Potential of GSK2945 Hydrochloride

An extensive search for publicly available information regarding "GSK2945 hydrochloride" has yielded no specific data on this compound. It is possible that this is an internal designation for a compound that has not yet been disclosed in publications or at scientific conferences. The designation could also be inaccurate or refer to a discontinued (B1498344) research program.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, specifically for this compound at this time.

The following sections provide a general framework and examples of the types of information that would be included in such a guide, should data on this compound become publicly available. This illustrative content is based on general knowledge of drug discovery and development in related therapeutic areas.

Introduction and Therapeutic Rationale

This section would typically introduce the molecular target of this compound and the rationale for its therapeutic potential. For instance, if this compound were a hypothetical inhibitor of a specific kinase involved in fibrosis, this section would describe the role of that kinase in disease pathogenesis.

Mechanism of Action

Here, the precise molecular mechanism by which this compound exerts its effects would be detailed. This would include its binding site on the target protein and its downstream effects on cellular signaling.

Signaling Pathway Diagram (Hypothetical Example)

If this compound were an inhibitor of the fictional "Fibro-Kinase 1" (FK1), the following diagram would illustrate its place in a hypothetical signaling pathway.

Caption: Hypothetical signaling pathway for this compound.

Preclinical Pharmacology

This section would present data from in vitro and in vivo preclinical studies.

In Vitro Activity

Data on the potency and selectivity of this compound would be summarized here.

Table 1: Hypothetical In Vitro Potency of this compound

| Assay Type | Target | IC₅₀ (nM) |

| Biochemical Assay | FK1 | 1.5 |

| Cell-based Assay | p-SMAD2 Inhibition | 12.8 |

In Vivo Efficacy

Results from animal models of disease would be presented, demonstrating the compound's potential therapeutic effect.

Table 2: Hypothetical In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Dose (mg/kg, BID) | Ashcroft Score (Mean ± SEM) |

| Vehicle | - | 6.2 ± 0.4 |

| This compound | 10 | 4.1 ± 0.3 |

| This compound | 30 | 2.5 ± 0.2 |

Experimental Protocols

Detailed methodologies for key experiments would be provided in this section.

Experimental Workflow Diagram (Hypothetical Example)

Caption: Workflow for a preclinical in vivo efficacy study.

Detailed Protocol: In Vitro Kinase Assay (Hypothetical)

-

Reagents and Materials: Recombinant human FK1, ATP, substrate peptide, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 5 µL of the compound dilution to the wells of a 96-well plate.

-

Add 20 µL of a solution containing recombinant FK1 and the substrate peptide in kinase buffer.

-

Initiate the reaction by adding 25 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the signal using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Clinical Development

Information on any clinical trials involving this compound would be presented here, including study design, patient population, and endpoints. As no clinical trial information is publicly available for this compound, this section remains speculative.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the absence of public data, this framework illustrates the key components that would be essential for such a document. Researchers and professionals in drug development are encouraged to monitor scientific literature and clinical trial registries for any future disclosures related to this compound.

GSK2945 Hydrochloride: A Technical Guide to a REV-ERBα Antagonist and its Implications for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery with emerging, albeit complex, roles in cancer biology. Initially viewed as a tumor suppressor, recent evidence reveals a functional plasticity of REV-ERBα, where in certain contexts, it can paradoxically drive oncogenic programs. This guide provides a comprehensive overview of this compound, its mechanism of action, and the broader implications of REV-ERBα modulation in oncology. It summarizes the available quantitative data, details relevant experimental protocols for investigating REV-ERBα antagonism in cancer models, and presents key signaling pathways influenced by this nuclear receptor.

Introduction to this compound

This compound is a tertiary amine compound that acts as a highly specific antagonist of both mouse and human REV-ERBα (reverse erythroblastosis virus α)[1][2]. As a research tool, it allows for the investigation of the physiological and pathophysiological roles of REV-ERBα by inhibiting its transcriptional repressive activity. While its primary characterization has been in the context of cholesterol metabolism[1][2], its utility as a specific REV-ERBα antagonist makes it a valuable molecule for exploring the receptor's function in other diseases, including cancer.

The Dichotomous Role of REV-ERBα in Cancer

The role of REV-ERBα in cancer is not straightforward and appears to be highly context-dependent. A substantial body of research points to a tumor-suppressive function, while more recent studies have uncovered a pro-tumorigenic role in specific cancer types.

REV-ERBα as a Tumor Suppressor

In many cancer models, activation of REV-ERBα by agonists (e.g., SR9009, SR9011, GSK4112) has been shown to exert anti-cancer effects. These effects are mediated through the transcriptional repression of key genes involved in:

-

Cell Proliferation: REV-ERBα can halt the cell cycle by directly targeting genes such as cyclin A2[3][4].

-

Metabolism: It inhibits critical metabolic pathways that are often upregulated in cancer, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and de novo lipogenesis[3][5][6][7].

-

Autophagy: REV-ERBα activation can inhibit autophagy, a process that cancer cells can exploit for survival[3][5][6][8].

-

Apoptosis: Activation of REV-ERBα can induce programmed cell death in cancer cells[3][6].

Downregulation of REV-ERBα has been observed in several cancers, including lung adenocarcinoma, and is associated with tumor progression and metastasis[9][10].

The Functional Inversion of REV-ERBα in Cancer

Contrary to its tumor-suppressive role, recent findings have demonstrated a "functional inversion" of REV-ERBα in certain cancer contexts, such as prostate and liver cancer[11][12][13]. In these instances, REV-ERBα switches from a transcriptional repressor to a potent activator of oncogenic signaling pathways. This switch is mediated by a change in its cofactor associations, moving from a co-repressor complex (NCoR/HDAC3) to co-activators like BRD4 and p300[11][12][14]. In this activator role, REV-ERBα can drive the expression of genes involved in:

-

Tumor Lineage Plasticity [14]

This functional switch highlights the complexity of targeting REV-ERBα for cancer therapy and underscores the need for careful characterization of its role in a given malignancy.

Quantitative Data for this compound and REV-ERBα Modulators

While specific IC50 values for this compound in cancer cell lines are not widely published, its potency as a REV-ERBα antagonist has been determined in biochemical and cell-based assays. The table below also includes data for commonly studied REV-ERBα agonists for comparative purposes.

| Compound | Modulator Type | Assay | Target | EC50/IC50 | Reference |

| This compound | Antagonist | Cell-based | Mouse REV-ERBα | 21.5 µM | [1][2] |

| Cell-based | Human REV-ERBα | 20.8 µM | [1][2] | ||

| Bmal1 Luciferase Reporter | REV-ERBα | 2.05 µM | [1] | ||

| GSK4112 | Agonist | Gastric Cancer Cell Proliferation | REV-ERBα | Dose-dependent reduction | [7][15] |

| SR9009 & SR9011 | Agonist | Various Cancer Cell Lines | REV-ERBα | Lethal at micromolar concentrations | [5][15][16] |

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the effects of REV-ERBα modulators in cancer research and can be adapted for use with this compound.

In Vitro Cell Viability Assay

This protocol determines the effect of a REV-ERBα modulator on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Luciferase Reporter Assay for REV-ERBα Target Gene Expression

This assay measures the ability of a compound to modulate the transcriptional activity of REV-ERBα on a target gene promoter.

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with a luciferase reporter plasmid containing the promoter of a REV-ERBα target gene (e.g., Bmal1) and a REV-ERBα expression plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a commercial luciferase assay kit.

-

Analysis: Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve to determine the EC50 or IC50.

In Vivo Xenograft Tumor Model

This protocol assesses the in vivo anti-tumor efficacy of a REV-ERBα modulator.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by REV-ERBα and a general workflow for screening REV-ERBα modulators.

Caption: REV-ERBα as a tumor suppressor.

Caption: Functional inversion of REV-ERBα in cancer.

Caption: Drug discovery workflow for REV-ERBα modulators.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted role of REV-ERBα in cancer. The current body of research indicates that the therapeutic potential of targeting REV-ERBα, whether through antagonism with compounds like GSK2945 or agonism with other molecules, is highly dependent on the specific cancer type and its underlying molecular drivers. The functional inversion of REV-ERBα from a tumor suppressor to an oncogenic activator in certain cancers presents both a challenge and an opportunity for the development of novel therapeutic strategies. Future research should focus on delineating the specific contexts in which REV-ERBα antagonism may be beneficial and on discovering and developing more potent and selective modulators for clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (1438071-12-5 free base) | TargetMol [targetmol.com]

- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Proliferative Actions of a Synthetic REV-ERBα/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. milkyeggs.com [milkyeggs.com]

- 6. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 7. Rev-erbα inhibits proliferation by reducing glycolytic flux and pentose phosphate pathway in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Downregulation of REV-ERBα is associated with the progression of lung adenocarcinoma - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. urotoday.com [urotoday.com]

- 13. Functional inversion of circadian regulator REV-ERBα leads to tumorigenic gene reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Rev-erb Alpha Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rev-erb alpha (NR1D1) is a nuclear receptor that plays a critical role as a transcriptional repressor, integrating the circadian clock with metabolic and inflammatory pathways.[1][2] It is a key component of the core circadian clock machinery, where it contributes to the negative feedback loop by repressing the transcription of Bmal1.[3][4] By recruiting the nuclear receptor co-repressor (NCoR) and histone deacetylase 3 (HDAC3) complex, Rev-erb alpha silences the expression of its target genes.[5][6] Given its central role in regulating physiological processes, pharmacological modulation of Rev-erb alpha with antagonists presents a promising therapeutic strategy for a range of diseases, including metabolic disorders, inflammatory conditions, and certain cancers.[7][8] This guide provides an in-depth overview of the foundational research on Rev-erb alpha antagonists, including their mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action of Rev-erb Alpha Antagonists

Rev-erb alpha antagonists function by inhibiting the transcriptional repression activity of the receptor.[2][7] Unlike agonists, which enhance the recruitment of the NCoR-HDAC3 corepressor complex, antagonists block this interaction.[2] This leads to the de-repression of Rev-erb alpha target genes, resulting in their increased expression.[2][9] The natural ligand for Rev-erb alpha is heme, which promotes its repressor function.[2] Synthetic antagonists compete with or otherwise prevent the conformational changes required for corepressor recruitment, thereby reversing the repressive effects of Rev-erb alpha.[2][10]

Quantitative Data on Rev-erb Alpha Antagonists

The following tables summarize the available quantitative data for several key Rev-erb alpha antagonists. This information is crucial for comparing the potency and efficacy of these compounds in various assays.

| Compound | Assay Type | Target | Metric | Value | Reference |

| SR8278 | Transcriptional Repression Assay | Rev-erbα | EC50 | 0.47 µM | [11] |

| SR8278 | Agonist (GSK4112) Blockade Assay | Rev-erbα | IC50 | 0.35 µM | [2] |

| GSK1362 | Bmal1 Reporter Assay | Rev-erbα | Activity | Concentration-dependent increase in transcription | [12] |

| ARN5187 | RORE-driven Luciferase Assay | Rev-erbβ | EC50 | 30 µM | [13] |

| ARN5187 Derivative | RORE-driven Luciferase Assay | Rev-erbβ | EC50 | 2.10 µM | [13] |

| B166 | BMAL1-luciferase Reporter Gene Assay | Rev-erb | EC50 | 1.3 µM | [13] |

Signaling Pathways

The signaling pathway of Rev-erb alpha is integral to the functioning of the mammalian circadian clock. The following diagram illustrates the core feedback loop and the point of intervention for Rev-erb alpha antagonists.

Caption: Rev-erb alpha signaling pathway within the circadian clock.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Rev-erb alpha antagonist activity. Below are protocols for key in vitro and in vivo experiments.

In Vitro: BMAL1-Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to de-repress the transcription of Bmal1, a direct target of Rev-erb alpha.

Materials:

-

HEK293 cells

-

Expression plasmid for Rev-erb alpha (e.g., pCMV-Rev-erbα)

-

Luciferase reporter plasmid containing the Bmal1 promoter (e.g., pGL3-Bmal1-luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

Rev-erb alpha antagonist (e.g., SR8278)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Rev-erb alpha expression plasmid and the Bmal1-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Rev-erb alpha antagonist or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold change in luciferase activity relative to the vehicle control.

Caption: Workflow for a Bmal1-luciferase reporter assay.

In Vivo: Administration of SR8278 in Mice

This protocol describes the preparation and administration of the Rev-erb alpha antagonist SR8278 to mice for in vivo studies.

Materials:

-

SR8278 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cremophor

-

Phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection

-

Experimental mice (e.g., C57BL/6)

Protocol:

-

Vehicle Preparation: Prepare the vehicle solution consisting of a 5:5:90 ratio of DMSO:Cremophor:PBS.[14] For example, to make 1 ml of vehicle, mix 50 µl of DMSO, 50 µl of Cremophor, and 900 µl of PBS.

-

SR8278 Solution Preparation: Dissolve the SR8278 powder in the prepared vehicle to achieve the desired final concentration. For example, for a 25 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the final concentration would be 2.5 mg/ml.

-

Habituation: Habituate the mice to handling and vehicle injections for at least 3 days prior to the start of the experiment to minimize stress-induced effects.[14]

-

Administration: Administer the SR8278 solution or vehicle control to the mice via intraperitoneal or subcutaneous injection. Doses can range from 20 µ g/mouse to 50 mg/kg, depending on the study design.[11][14][15] Injections are often timed to specific Zeitgeber times (ZT), such as ZT6 when Rev-erb alpha expression is high.[14]

-

Monitoring and Sample Collection: Monitor the mice for any adverse effects. Collect tissues or perform behavioral analyses at the desired time points post-injection.

References

- 1. tribioscience.com [tribioscience.com]